molecular formula C16H15N3O3S B351248 2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide CAS No. 948678-84-0

2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B351248
CAS No.: 948678-84-0
M. Wt: 329.4g/mol
InChI Key: DNNGJHYVNYTCSV-UHFFFAOYSA-N
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Description

2-Cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide (CAS 948678-84-0) is a high-purity synthetic compound of interest in medicinal chemistry and drug discovery research. This molecule features a sulfonamide bridge, a functional group known for its diverse pharmacological properties and presence in many therapeutic agents . The molecular structure is characterized by a twisted, U-shaped conformation, which can influence its binding interactions with biological targets . The compound's structure incorporates both cyanoacetamide and sulfamoyl groups, making it a potentially valuable intermediate or scaffold for the synthesis of more complex molecules. Research into similar cyanoacrylamide derivatives linked to sulfonamide pharmacophores has shown promising biological activities, including the induction of apoptosis in cancer cell lines, suggesting potential applications in developing novel anticancer agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For comprehensive safety and handling information, please refer to the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

2-cyano-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-12-2-4-14(5-3-12)19-23(21,22)15-8-6-13(7-9-15)18-16(20)10-11-17/h2-9,19H,10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNGJHYVNYTCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation via Sulfonation and Amidation

The sulfamoyl group is typically introduced through the reaction of a sulfonyl chloride with an amine. For this compound, 4-methylbenzenesulfonyl chloride (CAS: 98-59-9) serves as the sulfonating agent.

Step 1: Synthesis of 4-[(4-Methylphenyl)sulfamoyl]aniline

  • Sulfonation :

    • React 4-methylbenzenesulfonyl chloride with 4-nitroaniline in a polar aprotic solvent (e.g., dichloromethane or DMF) using a base (e.g., triethylamine or pyridine) to form 4-nitro-N-(4-methylphenyl)benzenesulfonamide.

    • Conditions : 0–25°C, 2–6 hours.

    • Yield : ~75–85% (estimated from analogous reactions).

  • Reduction of Nitro Group :

    • Reduce the nitro group to an amine using catalytic hydrogenation (H2_2, Pd/C) or Fe/HCl.

    • Conditions : 25–50°C, 4–12 hours.

Step 2: Acetamide Formation via Acylation

  • Acylation of 4-[(4-Methylphenyl)sulfamoyl]aniline :

    • React the aniline intermediate with cyanoacetyl chloride in anhydrous dichloromethane or THF.

    • Base : Triethylamine or DMAP to scavenge HCl.

    • Conditions : 0°C to room temperature, 4–8 hours.

    • Yield : ~60–70% (based on similar acetamide syntheses).

Key Reaction Table

StepReagents/ConditionsSolventTemp (°C)Yield (%)
1a4-MeC6_6H4_4SO2_2Cl, Et3_3NDCM0–2580
1bH2_2/Pd-CEtOH5090
2NCCH2_2COCl, Et3_3NTHF0–2565

Alternative Route: Cyanation of Preformed Acetamide

If cyanoacetyl chloride is unavailable, post-synthetic cyanation may be employed:

  • Synthesize N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide.

  • Cyanation :

    • Treat with cyanating agents (e.g., CuCN, KCN) under Ullmann or nucleophilic substitution conditions.

    • Solvent : DMF or DMSO.

    • Catalyst : CuI/1,10-phenanthroline.

    • Conditions : 80–120°C, 12–24 hours.

Optimization Strategies

Solvent and Base Selection

  • Solvents : Dichloromethane (DCM) and THF are optimal for acylation due to their inertness and ability to dissolve sulfonamide intermediates.

  • Bases : Triethylamine outperforms inorganic bases (e.g., Na2_2CO3_3) in scavenging HCl during acylation, minimizing side reactions.

Temperature Control

  • Low temperatures (0–5°C) during acylation prevent decomposition of reactive intermediates.

  • Elevated temperatures (50–80°C) are required for catalytic hydrogenation and cyanation.

Purification and Characterization

Purification Techniques

  • Recrystallization : Use ethanol/water mixtures to isolate the final product.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for removing unreacted starting materials.

Analytical Data

  • 1^1H NMR (DMSO-d6_6): δ 2.35 (s, 3H, CH3_3), 3.45 (s, 2H, CH2_2CN), 7.25–7.80 (m, 8H, Ar-H), 10.20 (s, 1H, NH).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of various oxidized derivatives.
  • Reduction

    • Reduction of the cyano group can lead to the formation of primary amines.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

    Oxidation: Oxidized derivatives of the cyano group.

    Reduction: Primary amines.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of various heterocyclic compounds.
    • Employed in the development of new materials with specific properties.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential as a pharmaceutical intermediate.
    • Investigated for its potential therapeutic effects in various diseases.
  • Industry

    • Used in the production of specialty chemicals.
    • Employed in the development of new polymers and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The cyano group and the sulfonamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Sulfonamide-Acetamide Derivatives

Compound Name Substituents (R1, R2) Key Applications References
2-Cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide R1 = 4-methylphenyl, R2 = cyano Anticancer (colon cancer)
2-Cyano-N-(3-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide R1 = thiazol-2-yl, R2 = cyano Insecticidal (Spodoptera frugiperda)
N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide R1 = 4-methoxyphenyl, R2 = H Antimicrobial
2-Chloro-N-(4-sulfamoylphenyl)acetamide R1 = H, R2 = chloro Intermediate for antiproliferatives

Key Observations :

  • The cyano group in the target compound and its thiazolyl analogue improves binding to metalloproteinases and ATPases .
  • Heterocyclic Modifications (e.g., thiazol-2-yl) : Derivatives with thiazole rings exhibit superior insecticidal activity (LC50 = 0.17–0.50 ppm) due to disruptions in lipid/protein metabolism and microtubule function .

Critical Insights :

  • The target compound’s anticancer activity is scaffold-dependent, with the pyrazole-sulfonamide core enabling dual-tail interactions in apoptosis pathways .
  • Thiazolyl derivatives (e.g., Ar1) exhibit 10–100x higher pesticidal potency than non-cyano analogues, attributed to β-carbonic anhydrase inhibition and microtubule disruption .
  • Chloro-substituted derivatives () show lower bioactivity, highlighting the cyano group’s critical role in enzyme targeting .

Mechanistic Divergences

  • Anticancer vs. Insecticidal Activity : While the target compound relies on apoptosis induction via pyrazole-mediated caspase activation , its thiazolyl analogues disrupt larval metabolism by inhibiting Na+/K+-ATPase and lipid synthesis .
  • Enzyme Selectivity : The 4-methylphenyl group in the target compound may favor MMP inhibition, whereas the thiazolyl group in Ar1 enhances β-carbonic anhydrase binding .

Biological Activity

2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, with the molecular formula C16H15N3O3S, is an organic compound notable for its diverse biological activities. This compound is characterized by the presence of both cyano and sulfonamide functional groups, which contribute to its pharmacological properties. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of 4-[(4-methylphenyl)sulfamoyl]benzonitrile :
    • React 4-aminobenzenesulfonamide with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine).
    • Conditions: Room temperature, stirring for several hours.
  • Cyanoacetylation :
    • React the intermediate with cyanoacetic acid in the presence of a catalyst (e.g., triethylamine).
    • Conditions: Reflux in ethanol for several hours.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The cyano and sulfonamide groups enhance its binding affinity to various biological targets, which may include:

  • Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and infection.
  • Interaction with Biological Macromolecules : The compound demonstrates interactions with proteins and nucleic acids, influencing cellular processes.

Pharmacological Applications

Research indicates several potential pharmacological applications:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies suggest that derivatives containing sulfonamide groups can exhibit antibacterial properties comparable to standard antibiotics like penicillin and chloramphenicol .
  • Antiviral Properties : Some sulfonamide derivatives have been explored for their ability to inhibit viral infections, including HIV .

Case Studies

  • Antibacterial Study :
    A comparative study evaluated the antibacterial effects of various sulfonamide derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, suggesting a promising avenue for further development in treating bacterial infections .
  • Enzyme Inhibition Research :
    A study focused on the enzyme inhibition properties of sulfonamide derivatives demonstrated that these compounds could effectively inhibit specific targets involved in inflammatory pathways. The research highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntibacterial ActivityEnzyme InhibitionOther Activities
This compoundModerateYesPotential antiviral
2-cyano-N-(4-sulfamoylphenyl)acetamideHighYesAnti-inflammatory
2-cyano-N-(4-aminophenyl)acetamideLowNoNone reported

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